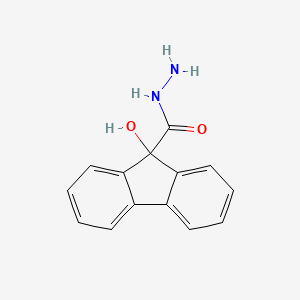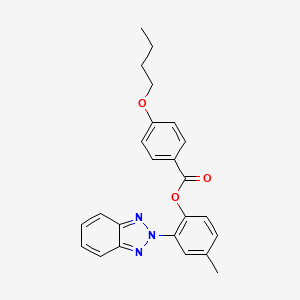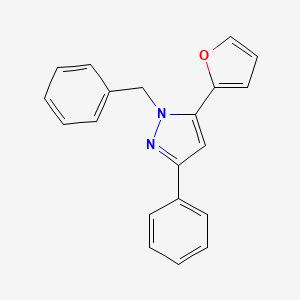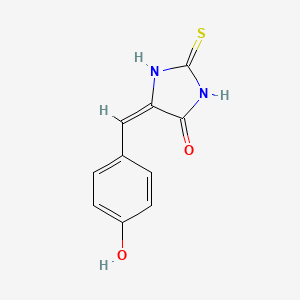![molecular formula C24H20N2O3 B10886330 (2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE is an organic compound with a complex structure that includes benzyloxy, methoxy, and cyano functional groups
Vorbereitungsmethoden
The synthesis of (E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE typically involves multiple steps, starting from readily available raw materials. One common synthetic route involves the condensation of 2-(benzyloxy)-3-methoxybenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reacted with aniline under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
(E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the α,β-unsaturated nitrile can participate in addition reactions with various electrophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
(E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE can be compared with other similar compounds, such as:
(E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene: This compound shares the benzyloxy and methoxy groups but has a nitrovinyl group instead of a cyano group.
(E)-2-((Benzyloxy)imino)propanoic acid: This compound has a similar benzyloxy group but differs in the presence of an imino group and a propanoic acid moiety.
(E)-2-(Benzyloxy)-4-methoxy-6-(4-methoxystyryl)phenyl)(3,5-dimethoxyphenyl)methanone: This compound has multiple methoxy groups and a different overall structure but shares the benzyloxy group.
The uniqueness of (E)-3-[2-(BENZYLOXY)-3-METHOXYPHENYL]-2-CYANO-N~1~-PHENYL-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H20N2O3 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(3-methoxy-2-phenylmethoxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C24H20N2O3/c1-28-22-14-8-11-19(23(22)29-17-18-9-4-2-5-10-18)15-20(16-25)24(27)26-21-12-6-3-7-13-21/h2-15H,17H2,1H3,(H,26,27)/b20-15+ |
InChI-Schlüssel |
ROIPDJHTJZQBTL-HMMYKYKNSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate](/img/structure/B10886250.png)
![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)


![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B10886326.png)
![Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)
